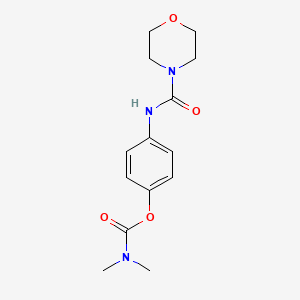

4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

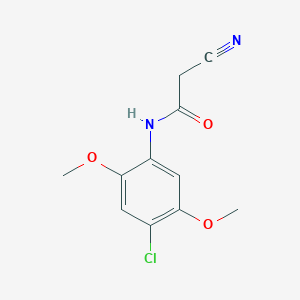

4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate, also known as carbaryl, is a widely used pesticide that has been in use since the 1950s. It is a carbamate insecticide that is used to control a variety of pests in agriculture, forestry, and horticulture. Carbaryl is a white crystalline solid that is soluble in water and has a slightly bitter taste. It is a broad-spectrum insecticide that is effective against a wide range of insects, including aphids, thrips, mites, and beetles.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Modulating Activity : 4-(Phenylsulfonyl) morpholine, related to the compound of interest, has shown antimicrobial and modulating activity against standard and multi-resistant strains of bacteria such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and fungi including Candida albicans, C. tropicalis, and C. krusei. The compound exhibited significant effects when combined with amikacin, notably reducing the minimum inhibitory concentration (MIC) for P. aeruginosa, highlighting its potential as an antibiotic activity modulator (Oliveira et al., 2015).

Peptidomimetic Chemistry : Enantiopure Fmoc-protected morpholine-3-carboxylic acid, synthesized through a short and practical route from dimethoxyacetaldehyde and serine methyl ester, has found applications in peptidomimetic chemistry. The compound's compatibility with solid-phase peptide synthesis allows for its use in designing peptidomimetics, which are crucial in drug development for mimicking the biological activity of peptides (Sladojevich et al., 2007).

Synthesis of Morpholin-2-one Derivatives : A novel one-pot procedure utilizing glycolaldehyde dimer has been developed for the synthesis of morpholin-2-one-5-carboxamide derivatives. These derivatives are essential for various pharmaceutical applications, showcasing the versatility of morpholine compounds in synthesizing biologically active molecules (Kim et al., 2001).

Antitumor Activity : 3-Amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide has been synthesized and found to exhibit significant inhibition on the proliferation of cancer cell lines. This discovery underscores the potential therapeutic applications of morpholine derivatives in cancer treatment (Lu et al., 2017).

Corrosion Inhibition : N-(2-chloroethyl)morpholine-4-carboxamide and related compounds have been studied as corrosion inhibitors for mild steel. These studies reveal that morpholine derivatives can effectively inhibit corrosion, indicating their potential utility in industrial applications to protect metals against degradation (Nnaji et al., 2017).

Eigenschaften

IUPAC Name |

[4-(morpholine-4-carbonylamino)phenyl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-16(2)14(19)21-12-5-3-11(4-6-12)15-13(18)17-7-9-20-10-8-17/h3-6H,7-10H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPHLRKWRPEFHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=C(C=C1)NC(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401329900 |

Source

|

| Record name | [4-(morpholine-4-carbonylamino)phenyl] N,N-dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49644759 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate | |

CAS RN |

526190-27-2 |

Source

|

| Record name | [4-(morpholine-4-carbonylamino)phenyl] N,N-dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propan-2-yl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2666081.png)

![N,N-dimethyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide](/img/structure/B2666082.png)

![3-[(2E)-2-(3,5-diimino-1-phenylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2666090.png)

![N-(4-((4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)butyramide](/img/structure/B2666091.png)

![5-(1,3-benzothiazol-2-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2666092.png)

![3-[(4-chlorophenyl)formamido]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2666094.png)

![2-Chloro-N-(cyclohex-3-en-1-ylmethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2666097.png)